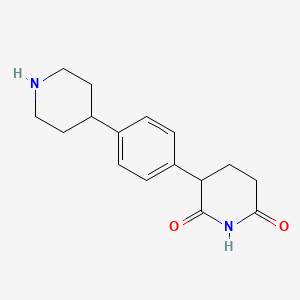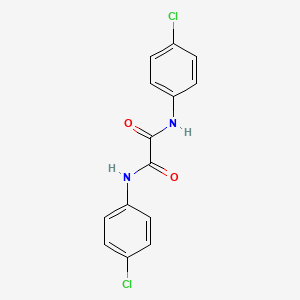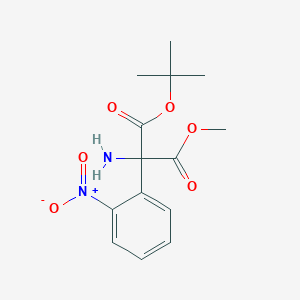
Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a nitro-substituted phenyl ring, and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the ortho position relative to the amino group.
Esterification: The carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Trifluoroacetic acid (TFA).
Major Products Formed
Reduction: Boc-Amino-(2-amino-phenyl)-acetic acid methyl ester.
Substitution: Amino-(2-nitro-phenyl)-acetic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and electrostatic interactions with biological targets. The Boc protecting group can be removed to expose the amino group, allowing for further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester can be compared with other similar compounds, such as:
Boc-Amino-(4-nitro-phenyl)-acetic acid methyl ester: Similar structure but with the nitro group at the para position.
Boc-Amino-(2-chloro-phenyl)-acetic acid methyl ester: Similar structure but with a chloro group instead of a nitro group.
Boc-Amino-(2-methyl-phenyl)-acetic acid methyl ester: Similar structure but with a methyl group instead of a nitro group.
Eigenschaften
Molekularformel |
C14H18N2O6 |
|---|---|
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
3-O-tert-butyl 1-O-methyl 2-amino-2-(2-nitrophenyl)propanedioate |
InChI |
InChI=1S/C14H18N2O6/c1-13(2,3)22-12(18)14(15,11(17)21-4)9-7-5-6-8-10(9)16(19)20/h5-8H,15H2,1-4H3 |
InChI-Schlüssel |
DAJCGQKPUSINHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1[N+](=O)[O-])(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)

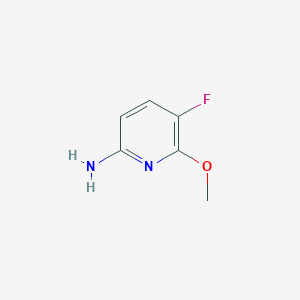
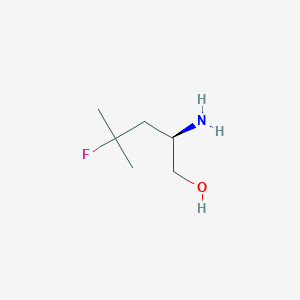
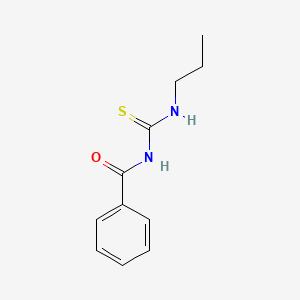
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)
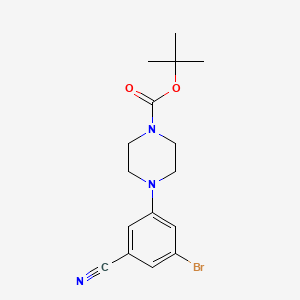


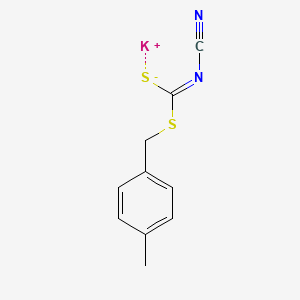
![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
